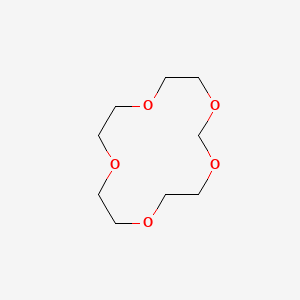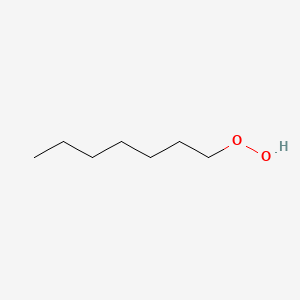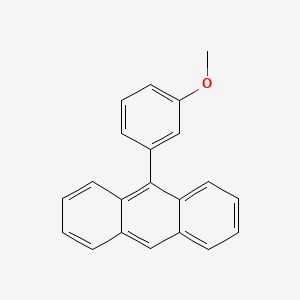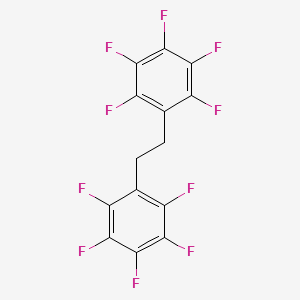
Benzene, 1,1'-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] is a complex organic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] typically involves the reaction of pentafluorobenzene with ethylene dibromide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where fluorine atoms are replaced by other substituents such as chlorine or bromine under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other fluorinated organic compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty materials, including high-performance polymers and coatings that require chemical resistance and durability.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] involves its interaction with molecular targets through various pathways. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its application, whether in chemical reactions, biological studies, or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] can be compared with other similar compounds such as:
Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo-]:
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-:
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-:
The uniqueness of Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] lies in its high fluorine content, which imparts distinct chemical properties such as increased stability, reactivity, and resistance to degradation.
Eigenschaften
CAS-Nummer |
853-74-7 |
|---|---|
Molekularformel |
C14H4F10 |
Molekulargewicht |
362.16 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluoro-6-[2-(2,3,4,5,6-pentafluorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H4F10/c15-5-3(6(16)10(20)13(23)9(5)19)1-2-4-7(17)11(21)14(24)12(22)8(4)18/h1-2H2 |
InChI-Schlüssel |
QDEBTPSMADCMKH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


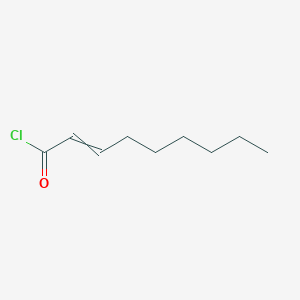

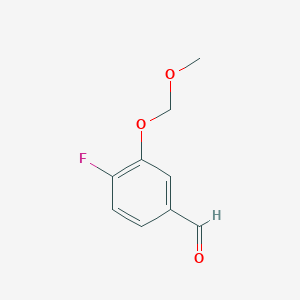


![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)

![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
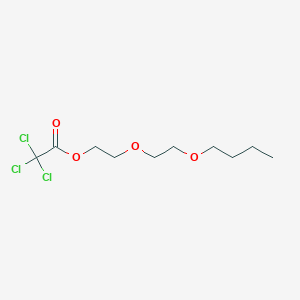
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)

